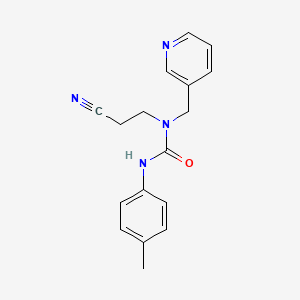![molecular formula C16H19NO4S B5232148 N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5232148.png)
N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide, also known as FMe-ADMET, is a small molecule that has gained significant attention in recent years due to its potential in drug development. The compound belongs to the class of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modifiers, which are used to enhance the pharmacological properties of drugs.
Mecanismo De Acción
The mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide is not fully understood, but it is believed to work by modifying the physicochemical properties of drugs. The compound can increase the solubility of drugs by forming hydrogen bonds with water molecules, which allows them to dissolve more easily in aqueous solutions. N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide can also enhance the stability of drugs by protecting them from degradation and oxidation. Additionally, N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide can improve the bioavailability of drugs by increasing their absorption and reducing their metabolism.
Biochemical and Physiological Effects:
N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. The compound is well-tolerated in animals and has a low risk of causing adverse reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide has several advantages for lab experiments, including its ability to enhance the pharmacokinetic properties of drugs and its low toxicity. However, the compound has some limitations, such as its relatively low yield and the need for purification using column chromatography.
Direcciones Futuras
There are several future directions for the research of N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide. One potential area of study is the optimization of the synthesis process to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide and its potential applications in drug development. Additionally, N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide could be used as a tool compound to study the ADMET properties of existing drugs and to optimize their pharmacological properties. Finally, N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide could be further evaluated for its potential as a drug candidate in various therapeutic areas.
Métodos De Síntesis
N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-mercaptoethanol to form the intermediate 2-(2-hydroxyethylthio)-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with 2-furylacetic acid to form the final product, N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide. The yield of the synthesis process is around 60%, and the purity of the compound can be further improved using column chromatography.
Aplicaciones Científicas De Investigación
N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide has been extensively studied for its potential in drug development. The compound has been shown to enhance the pharmacokinetic properties of drugs, such as increasing their solubility, stability, and bioavailability. N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide has also been used as a tool compound to investigate the role of ADMET in drug development and to optimize the pharmacological properties of existing drugs.
Propiedades
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-19-14-6-5-12(10-15(14)20-2)16(18)17-7-9-22-11-13-4-3-8-21-13/h3-6,8,10H,7,9,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJROUKPPXWWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCSCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

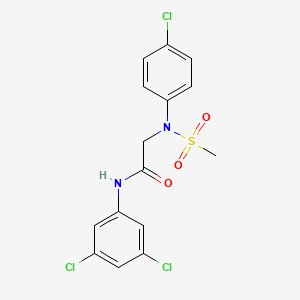
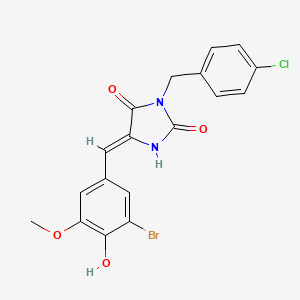
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5232088.png)
![N-[3-(mesityloxy)propyl]-1-butanamine](/img/structure/B5232093.png)
![4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5232095.png)

![(3-{5-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5232121.png)
![4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5232130.png)
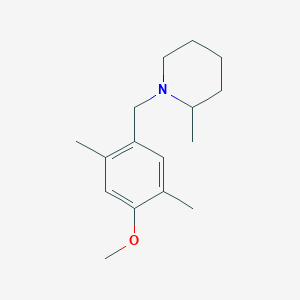
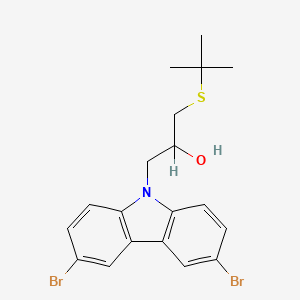
![ethyl 5-formyl-1,2-dimethyl-4-{[(4-methylphenyl)sulfonyl]oxy}-1H-pyrrole-3-carboxylate](/img/structure/B5232155.png)
![1-{[6-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B5232163.png)
![3-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5232168.png)
